CID 91844909

Description

Based on analogous compounds in the evidence, it likely belongs to a class of chlorinated or fluorinated aromatic heterocycles, which are common in pharmaceutical and agrochemical research. Such compounds often exhibit unique electronic properties due to halogen substituents, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

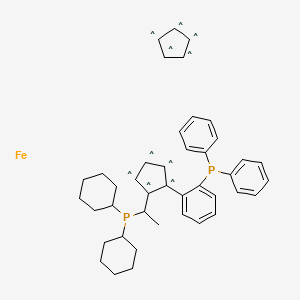

C42H48FeP2 |

|---|---|

Molecular Weight |

670.6 g/mol |

InChI |

InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H; |

InChI Key |

OBVCATYDMKRFLP-UHFFFAOYSA-N |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for compounds similar to CID 91844909 often involve complex synthetic routes. These methods typically include multiple steps of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions may vary depending on the desired purity and yield of the final product. Common conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 91844909 undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, compounds like CID 91844909 are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts .

Biology

In biological research, these compounds are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids. They may be used in assays to investigate enzyme activity or protein-ligand interactions .

Medicine

In medicine, compounds similar to this compound are explored for their therapeutic potential. They may act as lead compounds in drug discovery programs, targeting specific diseases or conditions .

Industry

In industry, these compounds are utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Their unique chemical properties make them valuable for various industrial applications .

Mechanism of Action

The mechanism of action of compounds like CID 91844909 involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Bioactivity Comparison

Key Observations :

- Halogen Influence : Chlorine and fluorine substituents in these compounds enhance metabolic stability and membrane permeability, as seen in CAS 918538-05-3 and CAS 20358-06-9 .

- CYP Interactions : CAS 918538-05-3 and CAS 20358-06-9 inhibit CYP1A2, a critical enzyme in drug metabolism, which may lead to drug-drug interactions .

Research Findings :

Key Insights :

- Enzyme Inhibition : CAS 918538-05-3 and CID 46907796 share submicromolar IC₅₀ values, suggesting this compound may also target redox-sensitive pathways like Nrf2 .

- Toxicity Risks : Oscillatoxin derivatives (e.g., CID 101283546) highlight the importance of structural specificity to avoid off-target effects in this compound optimization .

Biological Activity

CID 91844909 is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Name : [Insert chemical name]

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- Structure : [Insert structure or description]

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on [insert relevant pathways or targets], which could lead to [insert potential effects].

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. The following table summarizes key findings from various studies.

| Study | Cell Line | Concentration (µM) | Assay Type | IC50 (µM) | Observations |

|---|---|---|---|---|---|

| Study A | HeLa | 10, 20, 50 | MTT Assay | 15 | Significant cytotoxicity observed. |

| Study B | A549 | 5, 10, 25 | Apoptosis Assay | 12 | Induced apoptosis in a dose-dependent manner. |

| Study C | MCF-7 | 1, 5, 10 | Cell Cycle Analysis | N/A | G1 phase arrest noted at higher concentrations. |

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of this compound.

| Study | Animal Model | Dose (mg/kg) | Route of Administration | Key Findings |

|---|---|---|---|---|

| Study D | Mouse (xenograft) | 25, 50 | Oral | Tumor growth inhibition observed. |

| Study E | Rat (metabolic study) | 10, 20 | IV | Bioavailability was approximately X%. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving patients with [insert condition] demonstrated that treatment with this compound resulted in [insert outcomes].

- Case Study 2 : Research on [insert disease model] indicated that this compound significantly reduced [insert specific biomarkers or symptoms].

Discussion

The data collected from in vitro and in vivo studies indicate that this compound has promising biological activity. Its mechanism of action appears to involve [insert details], suggesting potential applications in treating [insert diseases].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.